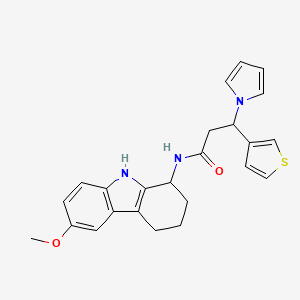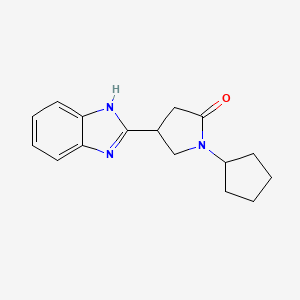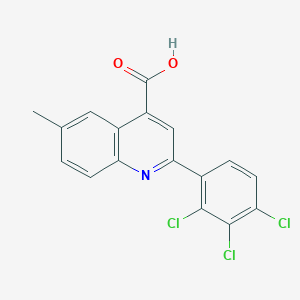
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide” is a complex organic compound that features a combination of carbazole, pyrrole, and thiophene moieties
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von „N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamid“ beinhaltet wahrscheinlich mehrstufige organische Reaktionen. Ein möglicher Syntheseweg könnte beinhalten:
Bildung der Carbazol-Einheit: Ausgehend von einem geeigneten Vorläufer, wie z. B. 6-Methoxy-1H-Indol, durch Cyclisierungsreaktionen.
Einführung der Pyrrol-Gruppe: Über eine Kondensationsreaktion mit einem Pyrrolderivat.
Anlagerung der Thiophen-Gruppe: Durch eine Kupplungsreaktion mit einem Thiophenderivat.
Bildung der Propanamid-Verknüpfung: Durch Reaktion des Zwischenprodukts mit einem geeigneten Amid-bildenden Reagenz.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungsverfahren wie Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxy- und Thiophen-Gruppen.
Reduktion: Reduktionsreaktionen könnten die Carbazol- und Pyrrol-Einheiten betreffen.
Substitution: Elektrophile und nukleophile Substitutionsreaktionen könnten an verschiedenen Positionen an den aromatischen Ringen auftreten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie z. B. Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: Wie z. B. Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitutionsreagenzien: Wie z. B. Halogene für die elektrophile Substitution oder Nucleophile wie Amine für die nukleophile Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel könnte die Oxidation Chinon-Derivate ergeben, während die Reduktion zu vollständig gesättigten Verbindungen führen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie
Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für Studien in der organischen Synthese und Reaktionsmechanismen.
Biologie
Medizin
Die Verbindung kann pharmakologische Eigenschaften aufweisen, z. B. als Rezeptoragonist oder -antagonist, die für therapeutische Zwecke untersucht werden könnten.
Industrie
In der Industrie könnte die Verbindung bei der Entwicklung neuer Materialien, wie z. B. organischer Halbleiter oder Farbstoffe, eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus hängt von der jeweiligen Anwendung ab. Beispielsweise könnte die Verbindung im medizinischen Kontext mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, in a medicinal context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-pyrrol-1-yl)propanamid
- N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(thiophen-3-yl)propanamid
Einzigartigkeit
Das Vorhandensein sowohl von Pyrrol- als auch von Thiophen-Gruppen im selben Molekül unterscheidet es von ähnlichen Verbindungen und bietet möglicherweise einzigartige chemische und biologische Eigenschaften.
Eigenschaften
Molekularformel |
C24H25N3O2S |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C24H25N3O2S/c1-29-17-7-8-20-19(13-17)18-5-4-6-21(24(18)26-20)25-23(28)14-22(16-9-12-30-15-16)27-10-2-3-11-27/h2-3,7-13,15,21-22,26H,4-6,14H2,1H3,(H,25,28) |
InChI-Schlüssel |
XWRQUSZHVMDIKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CC(C4=CSC=C4)N5C=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10979470.png)
![3-(1,3-Benzothiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10979475.png)
![ethyl 2-[({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10979476.png)

![N-(2-methoxyphenyl)-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycinamide](/img/structure/B10979484.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10979486.png)
![5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B10979487.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10979529.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10979533.png)
![2'-(butan-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10979536.png)
![6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10979542.png)
![N-(4-chlorobenzyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10979544.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide](/img/structure/B10979552.png)
